Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile structure
935685-88-4 structure
Productnaam:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
CAS-nummer:935685-88-4
MF:C13H15BFNO2
MW:247.073107004166
MDL:MFCD11521351
CID:1040788
PubChem ID:46738194

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 3-Cyano-5-fluorophenylboronic acid pinacol ester
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
    • 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • DTXSID80674248
    • AKOS015942804
    • MFCD11521351
    • EN300-305732
    • 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER
    • 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%
    • WWDTYZLFIFQZDE-UHFFFAOYSA-N
    • AS-37042
    • SCHEMBL419330
    • ZB0294
    • MB09945
    • CS-B1232
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile
    • DA-00623
    • 935685-88-4
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
    • MDL: MFCD11521351
    • Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
    • InChI-sleutel: WWDTYZLFIFQZDE-UHFFFAOYSA-N
    • LACHT: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1

Berekende eigenschappen

  • Exacte massa: 247.11800
  • Monoisotopische massa: 247.1179870g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 1
  • Complexiteit: 360
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 42.2Ų

Experimentele eigenschappen

  • PSA: 42.25000
  • LogboekP: 1.99658

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Beveiligingsinformatie

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB310079-5 g
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; .
935685-88-4 95%
5g
€1059.70 2023-04-26
abcr
AB310079-250 mg
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; .
935685-88-4 95%
250mg
€162.90 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048015-250mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 98%
250mg
¥122.00 2024-04-24
Enamine
EN300-305732-0.05g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
0.05g
$19.0 2025-03-19
Enamine
EN300-305732-0.25g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
0.25g
$19.0 2025-03-19
Enamine
EN300-305732-5.0g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
5.0g
$117.0 2025-03-19
ChemScence
CS-B1232-500mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4
500mg
$220.0 2022-04-26
ChemScence
CS-B1232-100mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4
100mg
$174.0 2022-04-26
eNovation Chemicals LLC
Y1235563-1g
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
935685-88-4 98%
1g
$85 2024-06-06
Enamine
EN300-305732-2.5g
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95.0%
2.5g
$65.0 2025-03-19

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  1,4-Dioxane ;  4 h, 80 °C
Referentie
Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reactievoorwaarden
Referentie
Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases
, Germany, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 90 °C
Referentie
Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors
, United States, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, rt → 110 °C
Referentie
Preparation of triazine-containing organic compounds for organic electroluminescent device
, China, , ,

Synthetic Routes 5

Reactievoorwaarden
Referentie
Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Referentie
Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  18 h, 100 °C
Referentie
1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Referentie
Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Referentie
Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs.
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  24 h, 100 °C
Referentie
Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound
, United States, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Referentie
Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  6 h, 110 °C
Referentie
Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden
Referentie
Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs.
, Germany, , ,

Synthetic Routes 14

Reactievoorwaarden
Referentie
Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases
, Germany, , ,

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
A959519
Zuiverheid:99%
Hoeveelheid:10.0g
Prijs ($):217.0